Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate
Description
Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a urea-linked cyclohexyl moiety and a methoxycarbonyl group.
Properties
IUPAC Name |
methyl 4-[(1-methoxycarbonylcyclohexyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-23-14(20)12-6-8-13(9-7-12)18-16(22)19-17(15(21)24-2)10-4-3-5-11-17/h6-9H,3-5,10-11H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYETJQZLQDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form an intermediate, which is then reacted with methyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three analogs from the evidence, highlighting key differences in functional groups, molecular weight, and synthesis pathways.
Key Observations:
- Functional Groups: The target compound’s urea linkage distinguishes it from analogs with imino ethers (e.g., ) or heterocycles (e.g., thiadiazole in ).
- Synthesis : The target shares synthetic steps with analogs in , such as tert-butyl protection/deprotection and Grignard reactions, suggesting scalability for pharmaceutical intermediates.
- Hazards : While the target’s safety data are absent, the thiadiazole-containing analog exhibits acute toxicity (Category 4), highlighting the need for cautious handling of structurally related benzoate esters.
Physicochemical and Reactivity Comparisons
Solubility and Stability:
- The urea group in the target compound may improve aqueous solubility compared to the imino ether analog , which lacks strong hydrogen-bond donors.
Reactivity:
- The target’s urea moiety is less reactive toward nucleophiles compared to the imino ether in , which may undergo hydrolysis under acidic conditions.
- The absence of heterocycles (e.g., thiadiazole in ) reduces the risk of metabolic activation to toxic intermediates.
Biological Activity
Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate, also known by its CAS number 1352506-22-9, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 334.4 g/mol. The compound features a benzoate moiety linked to a cyclohexyl group through a carbamoyl linkage, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of the methoxycarbonyl group enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study reported an value in the low micromolar range against Klebsiella pneumoniae, suggesting potent antibacterial activity .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In cellular assays, it showed promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Case Studies
- In Vitro Efficacy Against Bacterial Infections :
-
Antitumor Activity :
- In a recent investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an value of 10 µM. Mechanistic studies revealed that treatment with the compound led to significant increases in apoptotic markers such as cleaved caspase-3 and PARP .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
